

Structural Basis for GDC-6036 Binding to KRAS G12C: A Technical Guide

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Compound of Interest

Compound Name: GDC-6036-NH

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This technical guide provides an in-depth analysis of the structural and molecular interactions governing the binding of Divarasib (GDC-6036) to the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) with the G12C mutation. GDC-6036 is a highly potent and selective, orally bioavailable covalent inhibitor that has demonstrated significant clinical activity against KRAS G12C-positive solid tumors. Understanding the precise mechanism of action at a structural level is paramount for ongoing research and the development of next-generation RAS inhibitors.

Introduction to KRAS G12C and GDC-6036

The KRAS protein is a small GTPase that functions as a molecular switch in cell signaling, cycling between an active GTP-bound state and an inactive GDP-bound state. Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers. The G12C mutation, where glycine at codon 12 is replaced by cysteine, is prevalent in non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and other solid tumors.[1] This mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation and uncontrolled downstream signaling through pathways like the RAF-MEK-ERK (MAPK) and PI3K-mTOR cascades, ultimately driving tumor cell proliferation and survival.[2]

GDC-6036 (Divarasib) was specifically designed to target the mutant cysteine residue at position 12. It acts as a covalent inhibitor, forming an irreversible bond with Cys12. This interaction occurs when KRAS G12C is in its inactive, GDP-bound state, trapping the protein in

this conformation and preventing downstream oncogenic signaling.[3][4][5] Preclinical studies have highlighted GDC-6036's enhanced potency and selectivity compared to first-generation KRAS G12C inhibitors like sotorasib and adagrasib.[1][5][6]

Structural Basis of GDC-6036 Binding

The binding mode of GDC-6036 to KRAS G12C has been elucidated through X-ray crystallography and supported by molecular dynamics (MD) simulations.[7][8] GDC-6036 targets a previously challenging allosteric pocket known as the Switch-II pocket (SII-P), which is accessible only in the inactive GDP-bound state.[5]

Key Interactions:

- **Covalent Bonding:** The primary mechanism of inhibition is the formation of an irreversible covalent bond between the acrylamide warhead of GDC-6036 and the thiol group of the mutant Cys12 residue.[5] This locks the KRAS protein in an inactive state.
- **Non-Covalent Interactions:** The stability and high affinity of the binding are further enhanced by a network of non-covalent interactions within the SII-P. MD simulations suggest key interactions with several residues:
 - **Hydrogen Bonds:** The quinazoline core of GDC-6036 forms a hydrogen bond with the side chain of His95.[7] The carbonyl oxygen of the acrylamide warhead also interacts with the backbone of Lys16.[7]
 - **Hydrophobic and van der Waals Interactions:** The inhibitor engages in extensive hydrophobic interactions with residues such as Glu62 and Asp69.[7]
- **Conformational Uniqueness:** The high-resolution crystal structure (PDB ID: 9DMM) of the KRAS G12C-GDC-6036 complex reveals that the Switch-II loop adopts a distinct conformation compared to structures with sotorasib or adagrasib bound.[8] This unique structural arrangement may contribute to its high potency and selectivity.

Quantitative Data on GDC-6036 Activity

The potency, selectivity, and clinical efficacy of GDC-6036 have been quantified through various biochemical, cellular, and clinical studies.

Parameter	Value	Assay / Cell Line	Notes
Median IC50	Sub-nanomolar range	KRAS G12C-positive cell lines	Demonstrates high potency in cellular models.
Selectivity	>18,000-fold	G12C vs. non-G12C cell lines	Highlights exceptional selectivity for the mutant protein.
k _{inact} /K _i	Within 2-fold of ASP2453 and BBO8520	Biochemical assay	A measure of covalent modification efficiency, indicating rapid and efficient binding. [9]
Binding Affinity (K _D)	Weak for WT KRAS-GppNHp (>500 μM)	Surface Plasmon Resonance (SPR)	Confirms selectivity for the GDP-bound state of the mutant protein. [9]

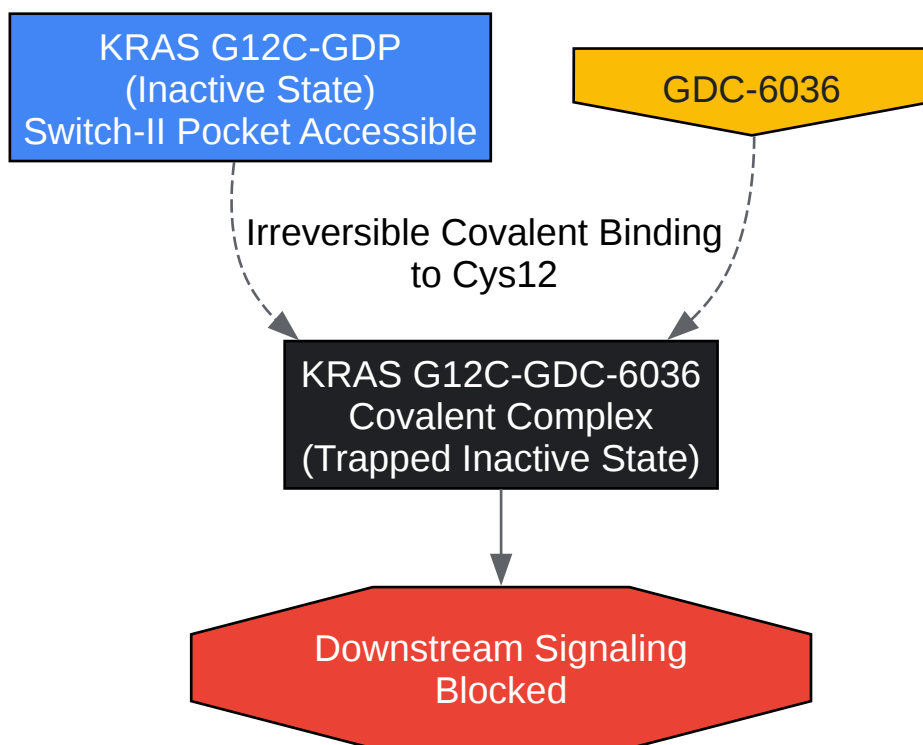
Table 1: Biochemical Potency and Selectivity of GDC-6036.[\[10\]](#)

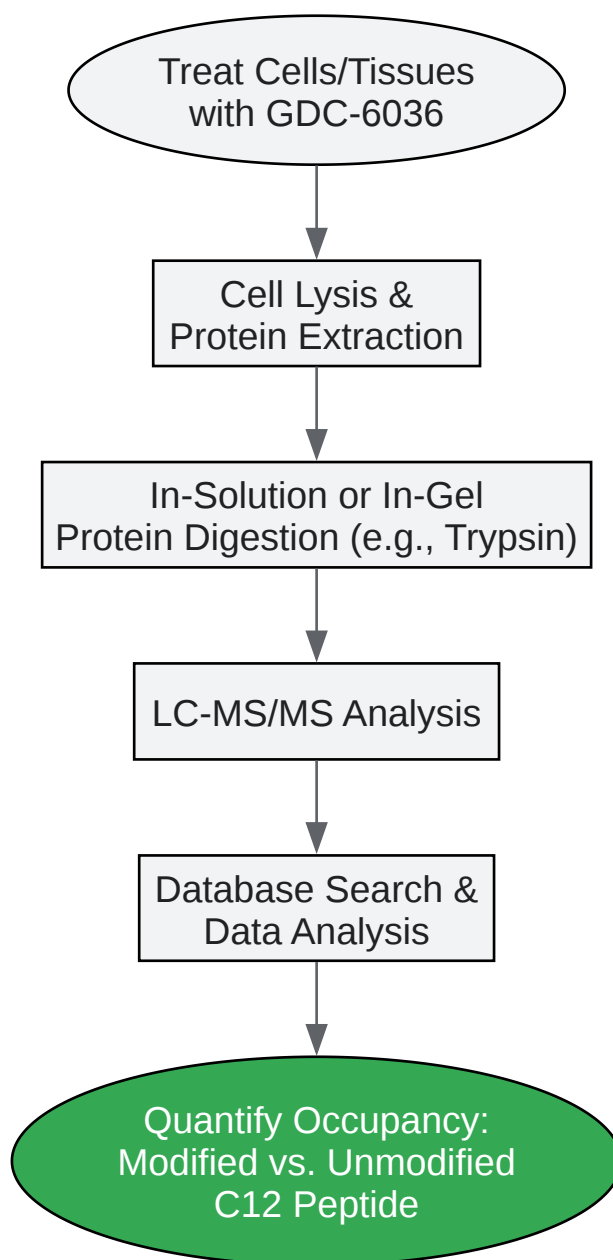
Cancer Type	Confirmed Objective Response Rate (ORR)	Median Progression-Free Survival (PFS)	Clinical Trial
Non-Small Cell Lung Cancer (NSCLC)	53.4%	13.1 months	Phase 1 (NCT04449874)
Colorectal Cancer (CRC)	29.1%	5.6 months	Phase 1 (NCT04449874)
CRC (in combination with Cetuximab)	62%	Not Reported	Phase 1b

Table 2: Clinical Efficacy of Single-Agent GDC-6036.[\[1\]](#)
[\[11\]](#)[\[12\]](#)

Visualizing Key Pathways and Processes

Diagrams generated using Graphviz DOT language illustrate the critical pathways and workflows related to GDC-6036's mechanism of action.





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